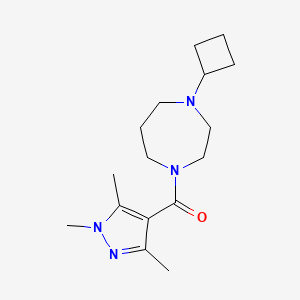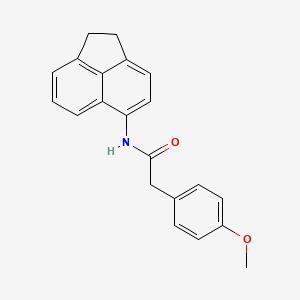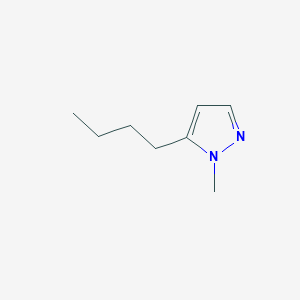
2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a dioxoisoindoline core, and a carboxylic acid functional group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
科学的研究の応用
2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
Target of Action
Mode of Action
For example, 3-(2-Hydroxyphenyl)propionic acid has been found to inhibit the binding of THP-1 monocytes to human aortic endothelial cells . This suggests that 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid may also interact with its targets to induce changes in cellular function.
Biochemical Pathways
coli . This pathway is responsible for the mineralization of 3-hydroxyphenylpropionate (3HPP), a microbial metabolite of both (+)-catechin and (-)-epicatechin .
Pharmacokinetics
Hydroxytyrosol is metabolized into several metabolites, including 3-hydroxyphenylacetic acid, which has a half-life of approximately 2.5 hours and a mean residence time of around 4 hours . The clearance of this compound occurs through conversion to two sulfate and two glucuronide conjugates .
Result of Action
Related compounds such as 3-hydroxyphenylacetic acid have been found to decrease blood pressure in vivo via vessel relaxation . This mechanism might be based on the release of nitric oxide by the endothelial layer .
Action Environment
It is known that the stability and reactivity of similar boron reagents can be influenced by factors such as temperature, solvent, and the presence of other chemical species .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that similar compounds can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.
化学反応の分析
Types of Reactions
2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dioxoisoindoline core can be reduced to form dihydro derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation uses amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and amides.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-4-carboxylic acid
Uniqueness
2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxy group on the phenyl ring and the carboxylic acid group on the isoindoline core contribute to its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-10-3-1-2-9(7-10)16-13(18)11-5-4-8(15(20)21)6-12(11)14(16)19/h1-7,17H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCROVLIVVNWJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-bis(4-chlorophenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)



![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)



![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

![N-[1-(thiophen-2-yl)propan-2-yl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2490909.png)
